

# Application Notes and Protocol for Posaconazole Plasma Concentration Analysis

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## Compound of Interest

Compound Name: *O-Benzyl Posaconazole-d4*

Cat. No.: B587099

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## Introduction

Posaconazole is a broad-spectrum second-generation triazole antifungal agent utilized for the treatment and prophylaxis of invasive fungal infections, particularly in immunocompromised patients. Due to significant interindividual and intraindividual pharmacokinetic variability, therapeutic drug monitoring (TDM) of posaconazole plasma concentrations is recommended to ensure efficacy and minimize potential toxicities.<sup>[1][2]</sup> Target trough concentrations are generally accepted to be >0.7 mg/L for prophylaxis and >1.0 mg/L for the treatment of active infections.<sup>[1]</sup> This document provides a detailed protocol for the quantitative analysis of posaconazole in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a sensitive and specific method for this application.<sup>[3][4]</sup>

## Experimental Protocols

### Principle of the Method

This protocol describes a method for the determination of posaconazole in plasma using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The procedure involves a simple protein precipitation step for sample preparation, followed by chromatographic separation and detection by mass spectrometry.<sup>[5][6][7]</sup> An internal standard (IS) is used to ensure accuracy and precision.

## Materials and Reagents

- Posaconazole reference standard
- Internal standard (e.g., a structurally related compound like SCH 56984 or a deuterated analog)[8]
- Acetonitrile (HPLC or LC-MS grade)[6][9]
- Methanol (HPLC or LC-MS grade)[5][10]
- Formic acid (LC-MS grade)
- Ultrapure water
- Human plasma (drug-free, for calibration standards and quality controls)

## Equipment

- UPLC system with a binary solvent manager and sample manager
- Tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source[5][6]
- C18 analytical column (e.g., Acquity BEH C18, 2.1 mm × 50 mm, 1.7 μm)[11]
- Microcentrifuge
- Vortex mixer
- Precision pipettes and tips

## Sample Preparation

- Standard and Quality Control (QC) Preparation:
  - Prepare stock solutions of posaconazole and the internal standard in methanol at a concentration of 1 mg/mL.[10]
  - Prepare working solutions by diluting the stock solutions with methanol.

- Spike drug-free human plasma with the posaconazole working solution to create calibration standards and QC samples at various concentrations.
- Plasma Sample Extraction:
  - To 50  $\mu$ L of plasma sample (calibrator, QC, or unknown), add 150  $\mu$ L of a precipitation solution (e.g., acetonitrile or a mixture of acetonitrile and methanol) containing the internal standard.[\[5\]](#)[\[10\]](#)
  - Vortex the mixture vigorously for 30 seconds to precipitate proteins.[\[10\]](#)
  - Centrifuge at high speed (e.g., 20,000 x g) for 10 minutes to pellet the precipitated proteins.[\[5\]](#)[\[10\]](#)
  - Transfer the clear supernatant to an injection vial for analysis.[\[10\]](#)

## UPLC-MS/MS Conditions

- UPLC Conditions:
  - Column: Acquity BEH C18 (2.1 mm  $\times$  50 mm, 1.7  $\mu$ m)[\[11\]](#)
  - Mobile Phase A: 0.1% Formic acid in water[\[12\]](#)
  - Mobile Phase B: 0.1% Formic acid in acetonitrile[\[12\]](#)
  - Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by re-equilibration.
  - Flow Rate: 0.4 mL/min
  - Injection Volume: 5  $\mu$ L
  - Column Temperature: 40  $^{\circ}$ C
  - Run Time: Approximately 4-7 minutes[\[6\]](#)[\[8\]](#)
- Mass Spectrometry Conditions:

- Ionization Mode: Electrospray Ionization (ESI), Positive[5]
- Detection Mode: Multiple Reaction Monitoring (MRM)[11]
- MRM Transitions:
  - Posaconazole: m/z 701.3 → 683.4[12]
  - Internal Standard (example): To be determined based on the specific IS used.
- Source Parameters: Optimize source temperature, gas flows, and voltages for maximum signal intensity.

## Data Presentation

### Method Validation Summary

The following tables summarize the typical performance characteristics of a validated LC-MS/MS method for posaconazole analysis.

Table 1: Linearity and Range

Analyte	Calibration Range (ng/mL)	Correlation Coefficient (r <sup>2</sup> )
Posaconazole	5.00 - 5000	> 0.995
Data synthesized from multiple sources indicating typical linear ranges and correlation coefficients.[4][12][13]		

Table 2: Precision and Accuracy

QC Level	Concentration (ng/mL)	Intra-day Precision (%CV)	Inter-day Precision (%CV)	Accuracy (% bias)
Low	50	< 10	< 10	± 15
Medium	500	< 10	< 10	± 15
High	4000	< 10	< 10	± 15

Acceptance criteria based on FDA guidelines for bioanalytical method validation. Actual values may vary between laboratories.[\[4\]](#)  
[\[14\]](#)

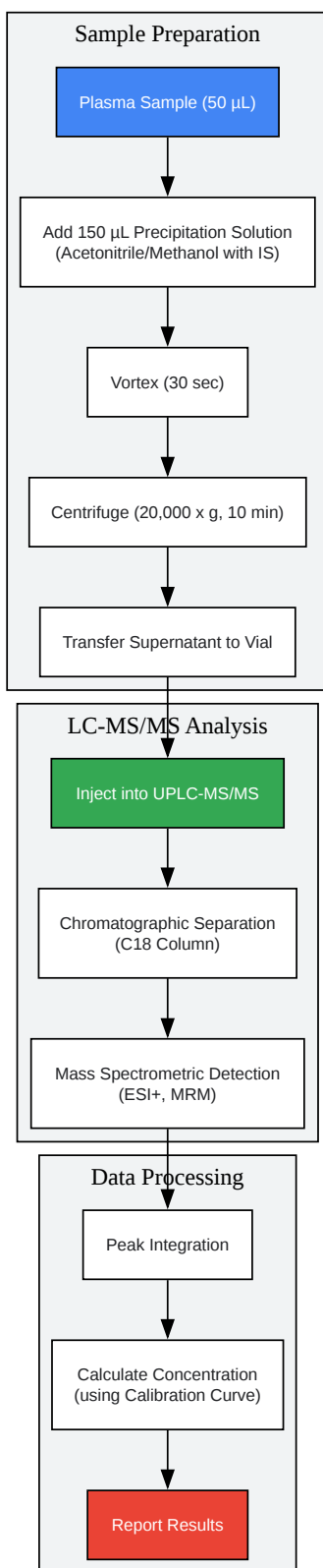
Table 3: Recovery

QC Level	Concentration (ng/mL)	Extraction Recovery (%)
Low	50	> 85
Medium	500	> 85
High	4000	> 85

Typical recovery values for protein precipitation methods.  
[\[9\]](#)

## Visualizations

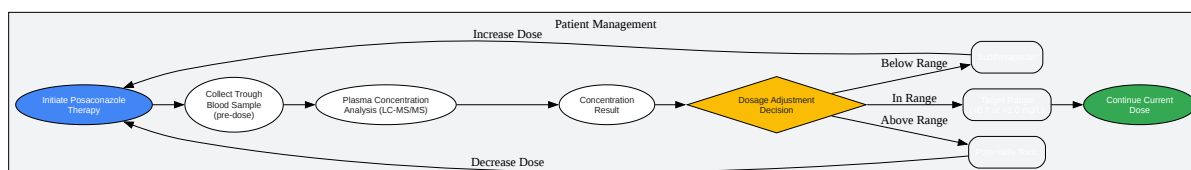
## Experimental Workflow



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Caption: Workflow for Posaconazole Plasma Analysis.

## Logical Relationship for Therapeutic Drug Monitoring



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Caption: TDM Decision Logic for Posaconazole.

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